molecular formula C8H6F3N3OS B163156 2-Hydrazono-6-(trifluoromethoxy)-2,3-dihydrobenzo[d]thiazole CAS No. 133840-98-9

2-Hydrazono-6-(trifluoromethoxy)-2,3-dihydrobenzo[d]thiazole

Cat. No.: B163156
CAS No.: 133840-98-9
M. Wt: 249.22 g/mol
InChI Key: DYZRKRXUAGGAPE-UHFFFAOYSA-N
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Description

2-Hydrazono-6-(trifluoromethoxy)-2,3-dihydrobenzo[d]thiazole is a heterocyclic compound that features a thiazole ring fused with a benzene ring. The presence of the trifluoromethoxy group and the hydrazono group makes this compound particularly interesting for various chemical and biological applications. Thiazole derivatives are known for their diverse biological activities, including antimicrobial, antiviral, and anticancer properties .

Mechanism of Action

Target of Action

Thiazole derivatives, to which this compound belongs, have been found to interact with a wide range of biological targets . These include various enzymes, receptors, and biochemical pathways involved in antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic activities .

Mode of Action

The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . This allows the thiazole ring to undergo various chemical reactions, including donor–acceptor, nucleophilic, and oxidation reactions . These reactions can lead to changes in the activity of the target molecules, thereby affecting the physiological systems .

Biochemical Pathways

For instance, they can activate or inhibit enzymes, stimulate or block receptors, and alter the normal functioning of various biochemical pathways .

Pharmacokinetics

The solubility of thiazole derivatives in water, alcohol, and ether, as well as their sparing solubility in organic solvents and dyes, may influence their absorption, distribution, metabolism, and excretion (adme) properties .

Result of Action

Thiazole derivatives have been found to exhibit a range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .

Action Environment

Factors such as ph, temperature, and the presence of other molecules can potentially influence the action of thiazole derivatives .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Hydrazono-6-(trifluoromethoxy)-2,3-dihydrobenzo[d]thiazole typically involves the reaction of 2-chloro-6-(trifluoromethoxy)benzothiazole with hydrazine hydrate. The reaction is usually carried out under reflux conditions in a suitable solvent such as ethanol or methanol. The reaction mixture is heated to facilitate the substitution of the chlorine atom by the hydrazono group, resulting in the formation of the desired compound .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity of the final product through techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-Hydrazono-6-(trifluoromethoxy)-2,3-dihydrobenzo[d]thiazole can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the hydrazono group to an amino group.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzene ring or the thiazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can lead to various substituted derivatives of the original compound .

Scientific Research Applications

2-Hydrazono-6-(trifluoromethoxy)-2,3-dihydrobenzo[d]thiazole has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

    2-Chloro-6-(trifluoromethoxy)benzothiazole: A precursor in the synthesis of the target compound.

    Benzothiazole: A simpler structure with similar biological activities.

    Thiazole: The core structure shared by many biologically active compounds.

Uniqueness

2-Hydrazono-6-(trifluoromethoxy)-2,3-dihydrobenzo[d]thiazole is unique due to the presence of both the trifluoromethoxy and hydrazono groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

[6-(trifluoromethoxy)-1,3-benzothiazol-2-yl]hydrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6F3N3OS/c9-8(10,11)15-4-1-2-5-6(3-4)16-7(13-5)14-12/h1-3H,12H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYZRKRXUAGGAPE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1OC(F)(F)F)SC(=N2)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6F3N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90439668
Record name 2-Hydrazinyl-6-(trifluoromethoxy)-1,3-benzothiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90439668
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

249.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

133840-98-9
Record name 2-Hydrazinyl-6-(trifluoromethoxy)-1,3-benzothiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90439668
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a suspension of 93.6 g of 2-amino-6-trifluoromethoxybenzothiazole in 420 cm3 of ethylene glycol under a stream of nitrogen are added 48 g of hydrazine hydrate and 42 g of hydrazine dihydrochloride. The mixture is heated for 2 hours at 140° C. After cooling, the precipitate is filtered off and triturated with a water/diethyl ether mixture (1/1 by volume). 89.9 g of 2-hydrazino-6-trifluoromethoxybenzothiazole are thus obtained, melting at 208° C.
Quantity
93.6 g
Type
reactant
Reaction Step One
Quantity
420 mL
Type
solvent
Reaction Step One
Quantity
48 g
Type
reactant
Reaction Step Two
Quantity
42 g
Type
reactant
Reaction Step Two

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